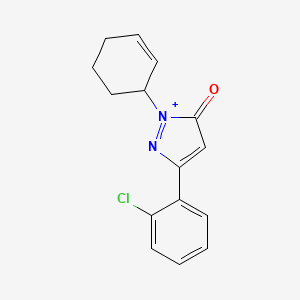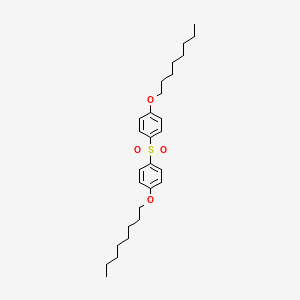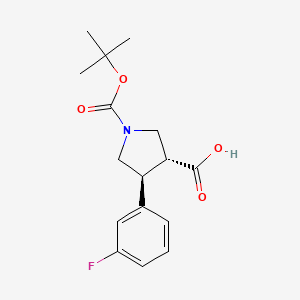
Pivalic-d3 Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pivalic-d3 Acid, also known as 2,2-dimethylpropanoic acid-d3, is a deuterated form of pivalic acid. This compound is characterized by the replacement of three hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a carboxylic acid with a molecular formula of C5H7D3O2. It is commonly used in scientific research due to its unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: Pivalic-d3 Acid can be synthesized through several methods. One common approach involves the deuteration of pivalic acid using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically proceeds under mild conditions, ensuring the selective incorporation of deuterium atoms.
Industrial Production Methods: On an industrial scale, this compound is produced through the hydrocarboxylation of isobutene using deuterium oxide and carbon monoxide. This process requires an acid catalyst, such as hydrogen fluoride, to facilitate the reaction. The resulting product is then purified through distillation and crystallization to obtain high-purity this compound .
化学反応の分析
Types of Reactions: Pivalic-d3 Acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to alcohols or hydrocarbons.
Substitution: The carboxyl group in this compound can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Halides or amines.
科学的研究の応用
Pivalic-d3 Acid has a wide range of applications in scientific research:
Chemistry: Used as a deuterium-labeled standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and investigate enzyme activities.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of pharmaceuticals.
Industry: Applied in the synthesis of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Pivalic-d3 Acid involves its interaction with molecular targets and pathways. In biological systems, this compound can be incorporated into metabolic pathways, where it undergoes enzymatic transformations. The deuterium atoms in this compound provide valuable insights into reaction kinetics and isotope effects, allowing researchers to study the detailed mechanisms of biochemical processes .
類似化合物との比較
Pivalic Acid: The non-deuterated form of Pivalic-d3 Acid, commonly used in organic synthesis and industrial applications.
2-Methylbutanoic Acid: An isomer of Pivalic Acid with similar chemical properties but different structural arrangement.
3-Methylbutanoic Acid: Another isomer with distinct chemical behavior and applications.
Uniqueness of this compound: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it a valuable tool in research applications, particularly in studies involving isotope effects and reaction mechanisms .
特性
CAS番号 |
95926-88-8 |
|---|---|
分子式 |
C5H10O2 |
分子量 |
105.151 |
IUPAC名 |
3,3,3-trideuterio-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3 |
InChIキー |
IUGYQRQAERSCNH-FIBGUPNXSA-N |
SMILES |
CC(C)(C)C(=O)O |
同義語 |
2,2-Dimethylpropanoic-3,3,3-d3 Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2-Formyl-3,4-dimethoxyphenyl)-[(5R)-4-hydroxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate](/img/structure/B570472.png)
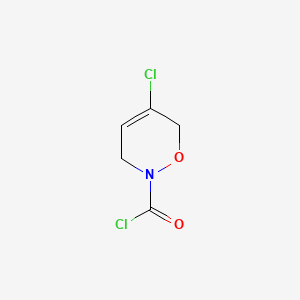
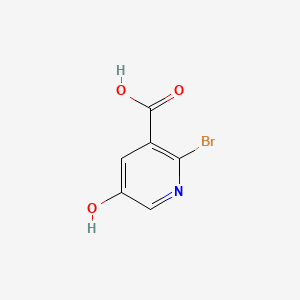
![5,7-Dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B570482.png)
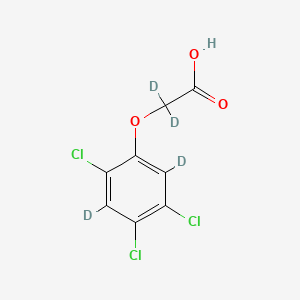
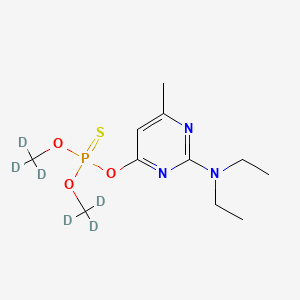
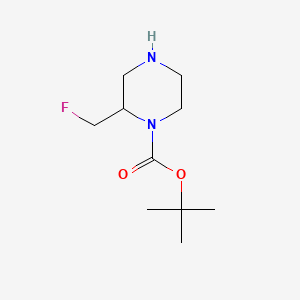
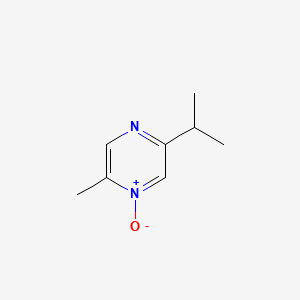
![[3,3'-Bi-1,2-oxazole]-5-carbaldehyde](/img/structure/B570488.png)
